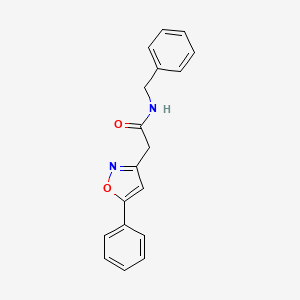

N-benzyl-2-(5-phenylisoxazol-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-2-(5-phenylisoxazol-3-yl)acetamide is an organic compound that belongs to the class of isoxazole derivatives Isoxazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(5-phenylisoxazol-3-yl)acetamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving hydroxylamine and a β-keto ester or diketone. This step forms the core isoxazole structure.

Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using phenyl halides and a suitable base.

Formation of the Acetamide Group: The acetamide group is introduced by reacting the isoxazole derivative with acetic anhydride or acetyl chloride in the presence of a base.

Benzylation: The final step involves the benzylation of the nitrogen atom using benzyl chloride and a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions. While specific data for this compound is limited, analogous reactions from studies on related structures provide insights:

Key Observations :

-

Hydrolysis rates depend on steric hindrance from the benzyl and isoxazole groups.

-

The isoxazole ring remains stable under mild hydrolysis conditions but may degrade under prolonged heating .

Substitution Reactions

The benzyl and isoxazole groups participate in nucleophilic and electrophilic substitutions:

N-Benzyl Group Substitution

| Reagent | Conditions | Products | Source |

|---|---|---|---|

| Chloroacetyl chloride | DCM, 0°C, 30 min | N-Chloroacetylated derivative | |

| Alkyl halides (e.g., CH₃I) | K₂CO₃, DMF, 60°C, 6 hrs | N-Alkylated acetamides |

Isoxazole Ring Substitution

Electrophilic substitution occurs at the 4-position of the isoxazole ring:

| Reagent | Conditions | Products | Source |

|---|---|---|---|

| HNO₃ (fuming) | H₂SO₄, 0–5°C, 2 hrs | 4-Nitro-5-phenylisoxazol-3-yl acetamide | |

| Br₂ (1 equiv) | AcOH, RT, 1 hr | 4-Bromo-5-phenylisoxazol-3-yl acetamide |

Mechanistic Notes :

-

Nitration and bromination follow electrophilic aromatic substitution (EAS) mechanisms, with regioselectivity dictated by the electron-withdrawing acetamide group .

Oxidation of the Isoxazole Ring

The isoxazole ring undergoes oxidation to form diketones or carboxylic acids:

| Reagent | Conditions | Products | Source |

|---|---|---|---|

| KMnO₄ (aq) | H₂SO₄, 100°C, 4 hrs | 3-Acetamidopropanedioic acid derivatives | |

| Ozone (O₃) | CH₂Cl₂, −78°C, 1 hr | Fragmentation to benzaldehyde and acetamide |

Reduction of the Acetamide Group

Catalytic hydrogenation reduces the amide bond:

| Catalyst | Conditions | Products | Source |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 3 hrs | N-Benzyl-2-(5-phenylisoxazol-3-yl)ethylamine | |

| H₂, Pd/C (10%) | EtOH, RT, 12 hrs | Partial reduction to secondary amine |

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions with dipolarophiles:

| Dipolarophile | Conditions | Products | Source |

|---|---|---|---|

| Ethyl acrylate | Toluene, 110°C, 24 hrs | Pyrazole-fused bicyclic adducts | |

| Acetylene | CuI, 80°C, 6 hrs | Isoxazolo-pyridines |

Regioselectivity :

Functionalization via Cross-Coupling

Palladium-catalyzed couplings enable aryl/alkyl group introduction:

| Reaction Type | Catalyst | Products | Source |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 5-Aryl-substituted isoxazole derivatives | |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | N-Arylated acetamides |

Stability Under Physiological Conditions

Studies on analogous compounds reveal:

Applications De Recherche Scientifique

N-benzyl-2-(5-phenylisoxazol-3-yl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its unique chemical structure.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of N-benzyl-2-(5-phenylisoxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exhibiting anti-inflammatory or anticancer activities.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-benzyl-2-(5-methylisoxazol-3-yl)acetamide: Similar structure with a methyl group instead of a phenyl group.

N-benzyl-2-(5-chloroisoxazol-3-yl)acetamide: Contains a chlorine atom instead of a phenyl group.

N-benzyl-2-(5-nitroisoxazol-3-yl)acetamide: Features a nitro group in place of the phenyl group.

Uniqueness

N-benzyl-2-(5-phenylisoxazol-3-yl)acetamide is unique due to the presence of the phenylisoxazole moiety, which imparts distinct chemical and biological properties. The phenyl group enhances the compound’s stability and potential interactions with biological targets, making it a valuable compound for research and development.

Activité Biologique

N-benzyl-2-(5-phenylisoxazol-3-yl)acetamide is a compound of significant interest due to its diverse biological activities, including potential antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique isoxazole moiety, which is known to enhance biological activity. The compound's molecular formula is C₁₅H₁₄N₂O₂, with a molecular weight of approximately 258.28 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound can be attributed to its ability to inhibit key cellular processes:

- Microtubule Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

- Caspase Activation : The compound may trigger apoptosis through caspase-3 activation and poly (ADP-ribose) polymerase cleavage, leading to programmed cell death.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. It has been studied against various bacterial strains, showing selective activity against Gram-positive bacteria. The minimal inhibitory concentrations (MICs) for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 64 |

| Escherichia coli | >128 |

Anti-inflammatory Activity

The compound has demonstrated potential anti-inflammatory effects. It may inhibit the cyclooxygenase (COX) enzymes involved in the inflammatory process. A study reported that related compounds showed significant COX-2 inhibition with IC50 values comparable to known anti-inflammatory drugs .

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The cytotoxicity profile is detailed in Table 2.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

| A549 (Lung) | 15 |

| HepG2 (Liver) | 20 |

Case Studies

- Anticonvulsant Activity : A related study on N-benzyl derivatives highlighted their anticonvulsant properties, suggesting that modifications in the structure could enhance efficacy against seizure models .

- SARS-CoV-2 Inhibition : Recent research identified N-benzyl-acetamides as inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). Although not directly related to this compound, these findings indicate the broader potential of benzyl-acetamides in antiviral applications .

Structure–Activity Relationship (SAR)

The SAR analysis reveals that modifications to the benzyl and isoxazole moieties significantly affect biological activity. For instance, substituents on the phenyl ring can enhance lipophilicity and bioavailability, impacting the compound's pharmacological profile .

Propriétés

IUPAC Name |

N-benzyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c21-18(19-13-14-7-3-1-4-8-14)12-16-11-17(22-20-16)15-9-5-2-6-10-15/h1-11H,12-13H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUSWZFSDPSZNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC2=NOC(=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.